Cas no 441291-34-5 (N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide)

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide structure
441291-34-5 structure
商品名:N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide
CAS番号:441291-34-5
MF:C22H18N2O3S
メガワット:390.454924106598
CID:5801420
PubChem ID:3251699

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, N-(4-methoxy-3-methyl-2(3H)-benzothiazolylidene)-3-phenoxy-
    • SR-01000446065
    • SR-01000446065-1
    • (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide
    • N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide
    • F0834-0901
    • AKOS024600905
    • N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide
    • 441291-34-5
    • Oprea1_688686
    • インチ: 1S/C22H18N2O3S/c1-24-20-18(26-2)12-7-13-19(20)28-22(24)23-21(25)15-8-6-11-17(14-15)27-16-9-4-3-5-10-16/h3-14H,1-2H3
    • InChIKey: FPLSHTZMWSVYIB-UHFFFAOYSA-N
    • ほほえんだ: C(N=C1N(C)C2=C(OC)C=CC=C2S1)(=O)C1=CC=CC(OC2=CC=CC=C2)=C1

計算された属性

  • せいみつぶんしりょう: 390.10381361g/mol
  • どういたいしつりょう: 390.10381361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 578
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.1

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Predicted)
  • ふってん: 568.4±60.0 °C(Predicted)
  • 酸性度係数(pKa): -1.23±0.20(Predicted)

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0834-0901-15mg
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide
441291-34-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0834-0901-30mg
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide
441291-34-5 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0834-0901-10mg
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide
441291-34-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0834-0901-2μmol
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide
441291-34-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0834-0901-5μmol
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide
441291-34-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0834-0901-100mg
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide
441291-34-5 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0834-0901-75mg
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide
441291-34-5 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0834-0901-25mg
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide
441291-34-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0834-0901-3mg
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide
441291-34-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0834-0901-4mg
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide
441291-34-5 90%+
4mg
$66.0 2023-05-17

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide 関連文献

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamideに関する追加情報

Professional Introduction to N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide (CAS No. 441291-34-5)

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 441291-34-5, belongs to a class of molecules known for their potential biological activity and structural complexity. The presence of multiple functional groups, including a benzothiazole core and a phenoxybenzamide moiety, makes this compound a subject of intense study for its pharmacological properties.

The benzothiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in various therapeutic applications. Specifically, the 4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety contributes to the compound's unique electronic and steric properties, which are critical for its interaction with biological targets. This structural feature has been extensively explored in recent years, leading to the development of novel derivatives with enhanced efficacy and reduced toxicity.

In recent years, there has been a surge in research focused on developing new therapeutic agents that leverage the inherent properties of heterocyclic compounds. The N-(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide structure represents a promising candidate for further investigation due to its ability to modulate various biological pathways. Studies have shown that this compound exhibits notable activity against several targets relevant to human health, including enzymes and receptors involved in inflammation and pain management.

One of the most compelling aspects of this compound is its potential as an anti-inflammatory agent. Chronic inflammation is a hallmark of numerous diseases, and developing new molecules that can effectively modulate inflammatory responses is crucial for therapeutic intervention. The phenoxybenzamide group in this compound has been identified as a key pharmacophore responsible for its anti-inflammatory effects. Preclinical studies have demonstrated that derivatives of this class exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes, which are central mediators of the inflammatory cascade.

The structural design of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide also contributes to its potential as an analgesic. By incorporating the benzothiazole ring system, which is known for its ability to interact with opioid receptors, the compound may offer pain relief through mechanisms similar to traditional analgesics but with improved selectivity and reduced side effects. This dual functionality makes it an attractive candidate for further development in the treatment of chronic pain conditions.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been particularly useful in understanding how N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide interacts with target proteins. These studies have revealed that the compound can bind effectively to several key enzymes and receptors involved in inflammation and pain signaling pathways.

The synthesis of this compound presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made it possible to construct such molecules with high yield and purity. The use of transition metal-catalyzed reactions has been particularly valuable in facilitating key bond-forming steps required for constructing the benzothiazole core and the phenoxybenzamide moiety. These synthetic strategies not only improve efficiency but also allow for the introduction of structural modifications that can enhance biological activity.

Ongoing research aims to optimize the pharmacological profile of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]->phenoxybenzamide by exploring analogs with modified functional groups. By fine-tuning the structure through rational drug design principles, researchers hope to identify derivatives that exhibit superior efficacy and safety profiles compared to existing therapeutic agents.

The potential applications of this compound extend beyond anti-inflammatory and analgesic uses. Preliminary data suggest that it may also have antimicrobial properties, making it a candidate for developing new treatments against resistant bacterial strains. Additionally, its ability to interact with multiple biological targets opens up possibilities for multitarget drug discovery efforts aimed at addressing complex diseases through a single therapeutic entity.

In conclusion, N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide (CAS No. 441291345]) is a structurally complex organic molecule with significant potential in pharmaceutical applications. Its unique combination of functional groups and demonstrated biological activity make it a valuable subject for further research and development in medicinal chemistry.

おすすめ記事

推奨される供給者
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd